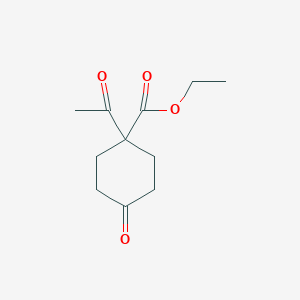
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Cat. No. B1367105
Key on ui cas rn:
72653-21-5
M. Wt: 212.24 g/mol
InChI Key: CBUZTWMDYDHENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476470B2
Procedure details


Toluene (130 mL) was added to 1-acetyl-4-oxocyclohexyl carboxylic acid ethyl ester (12.9 g, 60.6 mmol) and then the resulting mixture was stirred. To the mixture, there were added benzylamine (13.3 mL, 121 mmol) and p-toluenesulfonic acid monohydrate (124 mg, 0.65 mmol). The mixture was refluxed for 7 hours with a Dean-Stark apparatus under the dehydration conditions. After cooled back to room temperature, a 1 mol/L hydrochloric acid solution (130 mL) was added to the flask and the resulting mixture was then stirred for 0.5 hours. The mixture was made alkali by the use of a 2 mol/L sodium hydroxide aqueous solution, followed by the separation of the organic phase and the subsequent quantitative analysis (according to the LC technique). As a result, the yield of the desired product was found to be 75% (the internal standard substance used was 1,2,4-trimethyl benzene).




Quantity
12.9 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([C:13](=[O:15])[CH3:14])[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:16]([NH2:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.Cl.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]12[CH2:11][CH2:10][C:9]([NH:23][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([CH2:8][CH2:7]1)[CH2:14][C:13]2=[O:15])=[O:5])[CH3:2] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
124 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(CCC(CC1)=O)C(C)=O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 7 hours with a Dean-Stark apparatus under the dehydration conditions
|
|
Duration
|
7 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was then stirred for 0.5 hours
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by the separation of the organic phase
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C12C(CC(CC1)(CC2)NCC2=CC=CC=C2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
